molecular formula C17H16F4O2 B12638148 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one CAS No. 918873-69-5

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one

Cat. No.: B12638148
CAS No.: 918873-69-5
M. Wt: 328.30 g/mol
InChI Key: VBSHJANWZVCFMU-UHFFFAOYSA-N
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Description

The compound 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one features a cyclooctenone core substituted with a 2-oxoethyl group linked to a 4-fluoro-2-(trifluoromethyl)phenyl moiety.

Properties

CAS No.

918873-69-5

Molecular Formula

C17H16F4O2

Molecular Weight

328.30 g/mol

IUPAC Name

2-[2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl]cyclooct-2-en-1-one

InChI

InChI=1S/C17H16F4O2/c18-12-7-8-13(14(10-12)17(19,20)21)16(23)9-11-5-3-1-2-4-6-15(11)22/h5,7-8,10H,1-4,6,9H2

InChI Key

VBSHJANWZVCFMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=O)CC1)CC(=O)C2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with cyclooct-2-en-1-one under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways. These interactions can modulate various biological processes, making the compound valuable for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are shared with several analogs:

  • 4-Fluoro-2-(trifluoromethyl)phenyl group : A common feature in patent applications (e.g., [(1S,2S)-2-[4-fluoro-2-(trifluoromethyl)phenyl]-1-methyl-propyl] derivatives in ). This group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and the trifluoromethyl group’s steric bulk .
  • Cyclooctenone core: Unlike smaller rings (e.g., cyclohexenones in ), the eight-membered ring may adopt unique conformations, influencing binding specificity.

Physical and Spectroscopic Properties

Comparisons with structurally related urea derivatives () reveal trends:

Compound Yield (%) Melting Point (°C) ESI-MS (m/z) Key Substituents
Target Compound N/A N/A N/A Cyclooctenone, CF₃, F, 2-oxoethyl
1f (Urea derivative) 70.7 198–200 667.9 Trifluoromethyl, thiazolyl, piperazinyl
1g (Urea derivative) 78.4 205–207 638.1 Hydroxybenzylidene, thiazolyl
2a (Urea derivative) 74.9 190–192 694.5 Benzyloxy, fluorophenyl
  • Trends : Higher yields (70–78%) are observed in urea derivatives with rigid substituents (e.g., thiazolyl groups). The target compound’s lack of a urea moiety may reduce polarity compared to these analogs .

Electronic and Bioactivity Considerations

  • Trifluoromethyl and Fluoro Groups : Present in XCT790 (), a compound with a trifluoromethyl-thiadiazol group, these substituents enhance membrane permeability and resistance to oxidative metabolism. The target compound’s trifluoromethyl group may similarly improve pharmacokinetics .
  • Ketone Functionality: Shared with 2-(1H-1,2,4-Triazol-1-yl)-2',4'-difluoroacetophenone (), the ketone group can participate in hydrogen bonding or serve as a reactive site for further derivatization .

Metabolic Stability

Compounds like De-Xy-[S2200] (), which feature methoxy and hydroxy groups, highlight the role of substituents in metabolic pathways. The target compound’s fluorine atoms may reduce CYP450-mediated oxidation, increasing half-life compared to non-fluorinated analogs .

Biological Activity

The compound 2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one has garnered attention in recent years for its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a cyclooctene core with a unique substitution pattern that includes a trifluoromethyl group and a fluoro group on the phenyl ring. This structural configuration is hypothesized to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a study evaluating various fluorinated compounds, This compound demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.031–0.062 µg/mL, significantly outperforming traditional antibiotics like methicillin and vancomycin .

Comparative Activity Table

CompoundMIC (µg/mL)Activity Level
This compound0.031–0.062Excellent
Methicillin>32Poor
Vancomycin1–4Moderate

The antibacterial mechanism of This compound appears to involve disruption of bacterial cell wall synthesis and biofilm formation. In vitro studies have shown that this compound significantly reduces pre-formed biofilm compared to vancomycin, indicating its potential utility in treating chronic infections where biofilm formation is a concern .

Selectivity Index and Cytotoxicity

To assess the safety profile of the compound, cytotoxicity tests were conducted using Vero cells. The selectivity index (SI), which compares the toxicity to host cells versus bacterial cells, was found to be greater than 10 for several active derivatives, suggesting a favorable therapeutic window for further development .

Conclusion and Future Directions

The biological activity of This compound indicates strong potential as an antibacterial agent, particularly against resistant strains of bacteria. Future research should focus on:

  • In vivo Studies : To evaluate the efficacy and safety in animal models.
  • Mechanistic Studies : To further elucidate the precise mechanisms through which this compound exerts its antibacterial effects.
  • Formulation Development : To optimize delivery methods for clinical use.

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